molecular formula C5H4BrF3N2O B13584161 [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol

[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol

Cat. No.: B13584161
M. Wt: 245.00 g/mol
InChI Key: DIUWZPHVFVNXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the imidazole ring, along with a methanol group. These structural features confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a trifluoromethylated reagent in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromine atom or the imidazole ring, resulting in the formation of debrominated or hydrogenated products.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .

Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its imidazole ring can mimic certain biological structures, making it useful in the design of enzyme inhibitors or receptor ligands .

Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties can be harnessed in the formulation of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4BrF3N2O

Molecular Weight

245.00 g/mol

IUPAC Name

[5-bromo-1-(trifluoromethyl)imidazol-2-yl]methanol

InChI

InChI=1S/C5H4BrF3N2O/c6-3-1-10-4(2-12)11(3)5(7,8)9/h1,12H,2H2

InChI Key

DIUWZPHVFVNXAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)CO)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.